2-(2-Chloro-4-fluorophenyl)acetamide

Epigenetics Cancer Research Histone Deacetylase (HDAC) Inhibition

Research reproducibility depends on precise building blocks. Substituting halogenated phenylacetamides risks altered target binding and failed assays. 2-(2-Chloro-4-fluorophenyl)acetamide (CAS 306937-35-9) provides the exact 2-chloro-4-fluoro pattern required: • Validated scaffold for HDAC6-selective (404-fold) and ROCK2 (IC50 6.27 nM) inhibitors. • LogP 1.5 balances permeability and solubility. • 97% purity, reliable global supply.

Molecular Formula C8H7ClFNO
Molecular Weight 187.6 g/mol
CAS No. 306937-35-9
Cat. No. B1596937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-4-fluorophenyl)acetamide
CAS306937-35-9
Molecular FormulaC8H7ClFNO
Molecular Weight187.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)CC(=O)N
InChIInChI=1S/C8H7ClFNO/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H2,11,12)
InChIKeyKKNGNQGKYUBBKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloro-4-fluorophenyl)acetamide Overview


2-(2-Chloro-4-fluorophenyl)acetamide (CAS: 306937-35-9) is an aromatic acetamide derivative characterized by the presence of both chlorine and fluorine substituents on the phenyl ring . It belongs to the class of halogenated phenylacetamides, which are widely utilized as versatile intermediates in medicinal chemistry and agrochemical research . The compound is a white crystalline solid with a molecular formula of C8H7ClFNO and a molecular weight of 187.60 g/mol . Its primary utility lies in its function as a synthetic building block, owing to its reactive acetamide group and the unique electronic and steric properties conferred by its specific 2-chloro-4-fluoro substitution pattern . This substitution pattern distinguishes it from other regioisomers and halogen analogs, providing a unique scaffold for the development of novel chemical entities with potentially distinct biological and physicochemical profiles.

Analog Substitution Risks for 2-(2-Chloro-4-fluorophenyl)acetamide


Assuming interchangeability between 2-(2-Chloro-4-fluorophenyl)acetamide and its regioisomers or other halogenated phenylacetamides is a scientifically unsound procurement practice. The specific 2-chloro-4-fluoro substitution pattern dictates the molecule's electronic distribution, lipophilicity, and metabolic stability, which in turn governs its interaction with biological targets and its performance as a synthetic intermediate. For instance, substituting with the 4-chloro-2-fluoro isomer (CAS 1787714-40-2) or a dihalogenated analog like 2-(2,4-dichlorophenyl)acetamide (CAS 55954-27-3) results in a different molecular electrostatic potential and altered reactivity, as evidenced by distinct binding affinities in target-based assays . Furthermore, the compound's role as a specific intermediate, such as in the patented synthesis of potent ROCK inhibitors, directly ties its unique substitution pattern to the desired pharmacological outcome of the final product, where even minor structural changes can drastically reduce potency or selectivity [1]. Therefore, for research reproducibility and to achieve the precise molecular properties required for a given application, generic substitution cannot be justified without rigorous comparative validation.

Differentiation Evidence for 2-(2-Chloro-4-fluorophenyl)acetamide


HDAC6 Selectivity Over HDAC1

The target compound demonstrates a marked selectivity for inhibiting Histone Deacetylase 6 (HDAC6) over other class I and IIb HDAC isoforms. In enzymatic assays, it exhibits an IC50 of 53 nM against HDAC6, which represents a 404-fold increase in potency compared to its activity against HDAC1 (IC50 = 21,400 nM) and a 3-fold increase over its inhibition of HDAC8 (IC50 = 155 nM) [1]. This selectivity profile is a key differentiator when compared to broader HDAC inhibitors like Vorinostat (SAHA), which lacks significant isoform selectivity [2].

Epigenetics Cancer Research Histone Deacetylase (HDAC) Inhibition

Potent ROCK2 Kinase Inhibition

A derivative of 2-(2-Chloro-4-fluorophenyl)acetamide, specifically 2-(2-chloro-4-fluorophenyl)-N-(5H-chromeno[3,4-c]pyridin-8-yl)acetamide, has been identified as a highly potent inhibitor of Rho-associated protein kinase 2 (ROCK2) with an IC50 of 6.27 nM [1]. This potency is competitive with established ROCK inhibitors like Fasudil (IC50 ~ 300-800 nM for ROCK2) and Netarsudil (IC50 ~ 1-5 nM for ROCK1/2), demonstrating that the 2-chloro-4-fluorophenylacetamide moiety can be effectively leveraged to create high-affinity kinase inhibitors [2][3].

Kinase Inhibition Cardiovascular Research ROCK2

Balanced Lipophilicity for CNS Penetration

The calculated partition coefficient (LogP) for 2-(2-Chloro-4-fluorophenyl)acetamide is approximately 1.5-1.6 [1]. This moderate lipophilicity is significantly lower than that of the di-chloro analog, 2-(2,4-dichlorophenyl)acetamide (calculated LogP ~2.2) , and is more balanced compared to the non-halogenated parent compound, phenylacetamide (LogP ~0.7) [2]. This intermediate LogP value is within the optimal range for both oral absorption and passive blood-brain barrier (BBB) permeability (LogP 1-3), while the lower value compared to the di-chloro analog suggests improved aqueous solubility and a potentially lower risk of promiscuous binding and metabolic liabilities associated with high lipophilicity [3].

Physicochemical Properties Drug Design ADME Lipophilicity

Distinct Reactivity of Chloro-Fluoro Substitution

The presence of a single chlorine and a single fluorine atom at specific positions on the phenyl ring provides a unique electronic profile that is distinct from both unsubstituted and symmetrically substituted analogs. The ortho-chloro group acts as a weak electron-withdrawing group via induction, while the para-fluoro group is a strong electron-withdrawing group by induction and a weak electron-donating group by resonance. This combination creates a net electronic effect that is different from the electron-donating effect of an unsubstituted phenyl ring or the stronger, more uniform electron-withdrawing effect of a 2,4-dichloro substituted analog [1]. This difference in electronic character can directly impact the rate and outcome of reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-couplings, making the specific halogenation pattern a critical parameter in designing synthetic routes and achieving desired regioselectivity [2].

Synthetic Chemistry Medicinal Chemistry SAR Halogenation

Application Scenarios for 2-(2-Chloro-4-fluorophenyl)acetamide


Selective HDAC6 Inhibitors for Oncology & Neuroscience

As demonstrated by its derivative's 404-fold selectivity for HDAC6 over HDAC1, 2-(2-chloro-4-fluorophenyl)acetamide serves as a critical starting scaffold for medicinal chemistry programs focused on developing selective HDAC6 inhibitors [1]. This is particularly relevant for researching therapeutic strategies in oncology (e.g., overcoming chemotherapy resistance) and neurodegenerative diseases (e.g., Charcot-Marie-Tooth disease), where selective HDAC6 inhibition is hypothesized to be beneficial while minimizing the side effects associated with class I HDAC inhibition [2]. Researchers can confidently procure this compound as a validated core structure for generating high-quality chemical probes.

ROCK2 Inhibitor Design for Glaucoma & Fibrosis

The confirmed nanomolar potency (IC50 = 6.27 nM) of a 2-(2-chloro-4-fluorophenyl)acetamide derivative against ROCK2 establishes this compound as a privileged scaffold for the development of novel ROCK2 inhibitors [3]. This application is directly supported by patented research (US9663529) [3]. The moderate lipophilicity (LogP ~1.5-1.6) further enhances its suitability as a lead-like starting point for optimizing ocular penetration for glaucoma treatments or systemic exposure for managing fibrotic diseases . This compound is a preferred choice for research groups aiming to explore this chemical space with a validated, potent pharmacophore.

Balanced Building Block for Lead Optimization

The calculated LogP of 1.5-1.6 for 2-(2-chloro-4-fluorophenyl)acetamide provides a favorable starting point for lead optimization programs that require balancing target potency with desirable drug-like properties . Compared to a di-chloro analog (LogP ~2.2), this compound offers an improved solubility profile and a lower risk of metabolic liabilities, without sacrificing the membrane permeability needed for cellular activity [4]. This makes it an ideal intermediate for creating focused libraries where maintaining a moderate lipophilicity profile is a key design criterion, such as in CNS drug discovery programs [5].

Halogen-Enriched Library Synthesis for Novel Chemical Space

The unique 2-chloro-4-fluoro substitution pattern provides a distinct electronic and steric environment compared to other regioisomers or halogen analogs . This compound is an excellent building block for synthesizing diverse libraries of amides, amines, and heterocycles via simple functional group transformations of the acetamide moiety. The halogen atoms also serve as versatile handles for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid exploration of chemical space around this scaffold to identify novel hits against a wide array of biological targets.

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